

# Technical Guide to Remdesivir Intermediate GS-441524: Synthesis, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

In the synthesis of the antiviral drug Remdesivir, several key intermediates are formed. While the term "Remdesivir intermediate-1" is not a standardized nomenclature, a central and critical intermediate is the nucleoside core, GS-441524. This compound is not only a precursor in the final phosphoramidation step to yield Remdesivir but is also its principal plasma metabolite, to which Remdesivir is rapidly converted in vivo. Understanding the synthesis, characterization, and analysis of GS-441524 is therefore paramount for researchers in antiviral drug development and manufacturing.

This technical guide provides an in-depth overview of GS-441524, focusing on its identification, synthesis, and analytical characterization.

# **Core Compound Identification**

The primary intermediate of interest, GS-441524, is identified by the following:



Identifier	Value
Chemical Name	(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2] [3]triazin-7-yl)-3,4-dihydroxy-5- (hydroxymethyl)tetrahydrofuran-2-carbonitrile[4] [5]
CAS Number	1191237-69-0[4][5]
Molecular Formula	C12H13N5O4[4][5]
Molecular Weight	291.26 g/mol [4][5]

# Synthesis of GS-441524

The synthesis of GS-441524 is a multi-step process that involves the coupling of a protected ribose derivative with a pyrrolotriazine base. A common synthetic route is outlined below.

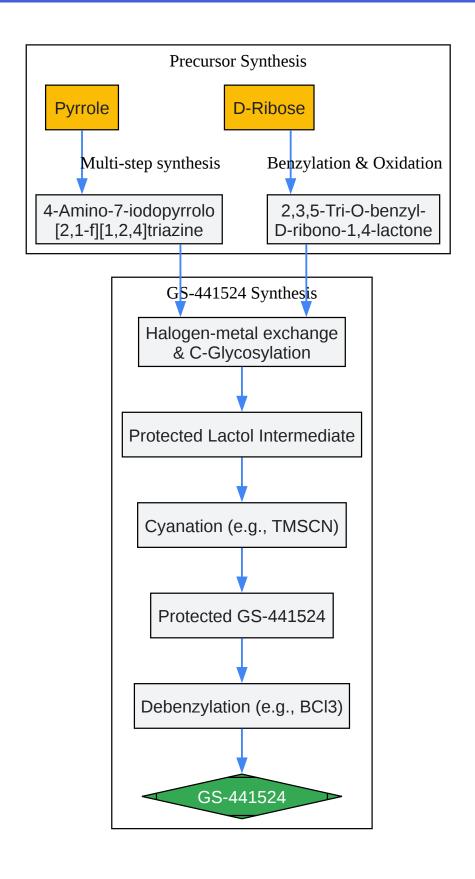
# **Key Precursors**

- Pyrrolotriazine Moiety: 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (CAS: 1770840-43-1)[6].
- Ribose Moiety: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (CAS: 55094-52-5)[7][8].

# **Synthetic Pathway Overview**

The synthesis involves the coupling of the protected pyrrolotriazine base with the protected ribose lactone, followed by cyanation and deprotection steps to yield GS-441524.





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**Caption:** Synthetic pathway to GS-441524.



## **Experimental Protocols**

Step 1: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine A common route involves starting from 2,5-dimethoxytetrahydrofuran and acethydrazide, followed by substitution, cyanation, deacetylation, cyclization, and iodination reactions to obtain the desired pyrrolotriazine base[6].

Step 2: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone This precursor is typically synthesized from D-ribose through protection of the hydroxyl groups with benzyl groups, followed by oxidation to the lactone[1].

Step 3: Coupling and Formation of GS-441524 A general procedure involves the following transformations[9]:

- N-protection and Halogen-Metal Exchange: The amino group of 4-amino-7-iodopyrrolo[2,1-f]
  [1][2][3]triazine is protected (e.g., with TMSCI), followed by a halogen-metal exchange using a Grignard reagent like i-PrMgCl·LiCl.
- Glycosylation: The resulting organometallic species is reacted with 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone to form a lactol intermediate.
- Cyanation: The lactol is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid (e.g., TMSOTf), to introduce the nitrile group at the anomeric carbon.
- Deprotection: The benzyl protecting groups are removed, typically using boron trichloride (BCl<sub>3</sub>), to yield the final product, GS-441524.

# **Analytical Identification and Characterization**

Accurate identification of GS-441524 is critical for quality control and research purposes. The primary methods employed are mass spectrometry and chromatography.

### **Mass Spectrometry (MS)**

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of GS-441524.



Table 1: Mass Spectrometry Data for GS-441524

Parameter	Value	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1][10]
Parent Ion [M+H]+	m/z 292.1 - 292.3	[1][10]
Key Fragment Ion	m/z 202.1	[1][10]
MS/MS Transition	m/z 292.3 → 202.1	[10]

# **High-Performance Liquid Chromatography (HPLC)**

HPLC is widely used for the quantification and purity assessment of GS-441524.

Table 2: Example HPLC Method Parameters for GS-441524 Analysis

Parameter	Condition	Reference
Column	Waters X-Bridge C18, 5 μm, 150 × 4.6 mm	[11]
Mobile Phase A	20 mM ammonium acetate (pH 4.5)	[11]
Mobile Phase B	Acetonitrile	[11]
Gradient	A gradient of 5% to 70% Acetonitrile	[11]
Detector	Fluorescence (Ex: 250 nm, Em: 475 nm)	[11][12]
Retention Time	Approx. 2.78 minutes (under specific LC-MS/MS conditions)	[10]

# **Experimental Workflow for Analysis**



The following diagram illustrates a typical workflow for the analysis of GS-441524 in a sample matrix.



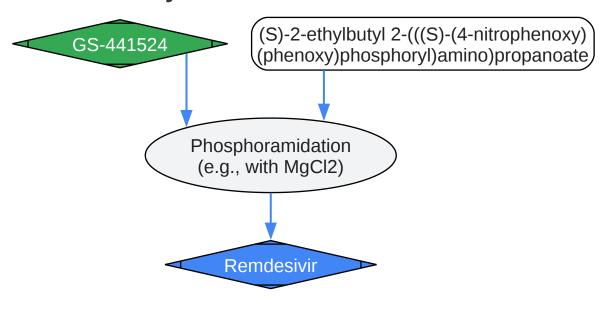
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Caption: Analytical workflow for GS-441524.

#### **Conversion to Remdesivir**

GS-441524 serves as the direct precursor to Remdesivir. The final step is a phosphoramidation reaction.

## **Reaction Pathway**



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Caption: Final conversion to Remdesivir.

## **Experimental Protocol Overview**

The 5'-hydroxyl group of GS-441524 is coupled with a chiral phosphoramidate reagent. A common method involves protecting the 2' and 3' hydroxyl groups of GS-441524 (e.g., with



DMF-DMA), followed by phosphorylation with the appropriate phosphoramidate reagent in the presence of a Grignard reagent like t-BuMgCl, and a final deprotection step to yield Remdesivir[2][3][13]. This stereoselective approach is crucial for obtaining the desired Spisomer of the phosphorus center in the final drug molecule.

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- To cite this document: BenchChem. [Technical Guide to Remdesivir Intermediate GS-441524: Synthesis, Identification, and Analysis]. BenchChem, [2025]. [Online PDF]. Available



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